molecular formula C14H12N2 B14272624 Phthalazine, 1,2-dihydro-2-phenyl- CAS No. 128174-77-6

Phthalazine, 1,2-dihydro-2-phenyl-

Cat. No.: B14272624
CAS No.: 128174-77-6
M. Wt: 208.26 g/mol
InChI Key: RSSGKNIPDNJYDI-UHFFFAOYSA-N
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Description

Phthalazine, 1,2-dihydro-2-phenyl-, is a nitrogen-containing heterocyclic compound characterized by a bicyclic structure consisting of a benzene ring fused to a diazine ring. The 2-phenyl substituent in its 1,2-dihydro form distinguishes it from other phthalazine derivatives. Its structural flexibility allows for diverse functionalization at positions 1, 2, and 4, enabling tailored modifications to enhance pharmacological properties such as solubility, bioavailability, and target specificity .

Properties

CAS No.

128174-77-6

Molecular Formula

C14H12N2

Molecular Weight

208.26 g/mol

IUPAC Name

2-phenyl-1H-phthalazine

InChI

InChI=1S/C14H12N2/c1-2-8-14(9-3-1)16-11-13-7-5-4-6-12(13)10-15-16/h1-10H,11H2

InChI Key

RSSGKNIPDNJYDI-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C=NN1C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Condensation of o-Benzoyl Benzoic Acid with Hydrazine Hydrate

A foundational method for synthesizing phthalazine derivatives involves the condensation of o-benzoyl benzoic acid with hydrazine hydrate. This reaction typically proceeds in boiling ethanol, where hydrazine acts as a nucleophile, attacking the carbonyl groups of the acid to form a dihydrophthalazine core. The mechanism initiates with the formation of a hydrazone intermediate, followed by intramolecular cyclization to yield the bicyclic structure.

Key variables influencing this route include reaction temperature (reflux at 78°C) and molar ratios. Excess hydrazine ensures complete conversion, while prolonged heating (6–8 hours) maximizes cyclization efficiency. Bench-scale trials report yields of 65–70%, though purity often requires subsequent recrystallization using mixed solvents like dichloromethane-ethyl acetate. Industrial adaptations of this method prioritize solvent recovery systems to reduce costs, though environmental concerns about ethanol usage persist.

Multi-Component Reactions (MCRs) for Efficient Synthesis

Recent advances leverage multi-component reactions (MCRs) to streamline synthesis. For example, zirconium oxide nanoparticles catalyze the one-pot reaction of phthalic anhydride, phenylhydrazine, and malononitrile under solvent-free conditions. This approach reduces reaction times to 2–3 hours while achieving yields exceeding 80%. The catalytic activity of ZrO2 arises from its Lewis acid sites, which activate carbonyl groups and facilitate cyclocondensation.

MCRs are particularly advantageous for generating structural analogs. A 2022 study demonstrated that substituting malononitrile with ethyl cyanoacetate yields 3-amino-2-phenyl-1,2-dihydrophthalazine-1-carbonitrile, showcasing the versatility of this route. However, catalyst recovery remains a challenge, with industrial scalability dependent on developing heterogeneous catalytic systems.

Acid-Catalyzed Cyclization and Grinding Techniques

Green chemistry protocols have introduced solvent-free grinding methods using acid catalysts. In a representative procedure, equimolar quantities of o-benzoyl benzoic acid and phenylhydrazine are ground with p-toluene sulfonic acid (PTSA) for 30 minutes. The mechanical energy from grinding promotes intimate mixing, accelerating the cyclization process. This method achieves yields of 75% with minimal purification, though it is limited to small-scale production due to manual handling constraints.

Comparative studies indicate that grinding techniques reduce energy consumption by 40% compared to traditional reflux methods. However, scalability requires automated grinding systems, which are still under development.

Industrial-Scale Synthesis via Phosphorus Trichloride-Mediated Chlorination

A patented industrial method (CN110156696A) synthesizes dichlorophthalazine intermediates, which can be hydrolyzed to yield 1,2-dihydro-2-phenylphthalazine. The process begins with diketone phthalazines reacting with phosphorus trichloride (PCl3) in acetonitrile at 60–100°C. Catalysts like 4-dimethylaminopyridine (0.01–0.1 molar equivalents) enhance reaction rates by stabilizing the transition state during chlorination.

Parameter Condition
Reaction Temperature 60–100°C
Catalyst 4-Dimethylaminopyridine
Solvent Acetonitrile
Yield 75–80%

Post-reaction quenching with alkaline solutions neutralizes excess PCl3, followed by recrystallization to isolate the product. This method’s scalability is evidenced by batch sizes exceeding 2 kg, though environmental concerns about PCl3 emissions necessitate robust gas scrubbing systems.

Photoreduction and Radical-Mediated Pathways

Photochemical methods offer an unconventional route. Irradiation of phthalazine derivatives in the S1 state generates 1,2-dihydro-1-phthalazinyl radicals, which undergo hydrogen abstraction to form the target compound. While yields are modest (50–55%), this method avoids harsh reagents and enables functionalization at ambient temperatures. Recent advances using UV-LED arrays have improved energy efficiency, making photoreduction a promising area for further research.

Comparative Analysis of Synthetic Methods

A critical evaluation of the above methods reveals trade-offs between yield, scalability, and sustainability:

Method Yield Reaction Time Scalability Environmental Impact
Condensation 65–70% 6–8 hours Moderate High (solvent use)
MCRs with ZrO2 80–85% 2–3 hours High Low (solvent-free)
Grinding with PTSA 75% 0.5 hours Low Very Low
Industrial Chlorination 75–80% 7–10 hours Very High Moderate (PCl3 handling)
Photoreduction 50–55% 12–24 hours Low Very Low

The industrial chlorination route excels in scalability but requires stringent safety protocols. Conversely, MCRs and grinding methods align with green chemistry principles but need technological advancements for large-scale adoption.

Chemical Reactions Analysis

Types of Reactions: Phthalazine, 1,2-dihydro-2-phenyl- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. For instance, it can be photoreduced in the S1 state to form 1,2-dihydro-1-phthalazinyl radical, which can then undergo hydrogen abstraction to form 1,2-dihydrophthalazine .

Common Reagents and Conditions: Common reagents used in the reactions of phthalazine derivatives include hydrazine hydrate, aromatic aldehydes, malononitrile, and zirconium oxide nanoparticles. Reaction conditions often involve solvent-free environments and the use of catalysts to enhance reaction efficiency .

Major Products Formed: The major products formed from the reactions of phthalazine, 1,2-dihydro-2-phenyl- include 1,2-dihydrophthalazine and 1,1′,2,2′-tetrahydro-1,1′-biphthalazine. These products are formed through different reaction pathways involving photoreduction and dimerization .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares Phthalazine, 1,2-dihydro-2-phenyl- with structurally analogous compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Activities/Applications
Phthalazine, 1,2-dihydro-2-phenyl- Phenyl at C2 C₁₄H₁₂N₂ 208.26 Intermediate for antimicrobial agents
Phthalazine, 1,2-dihydro-2-methyl-4-(2-thienyl)- Methyl at C2, 2-thienyl at C4 C₁₃H₁₂N₂S 244.32 Not reported (structural data only)
Hydralazine Hydrazine at C1, methyl at C4 C₈H₁₀N₄ 162.20 Antihypertensive drug
4-Benzyl-1-chlorophthalazine (9) Benzyl at C4, Cl at C1 C₁₅H₁₁ClN₂ 254.71 Precursor for 1,4-disubstituted derivatives
2-[(4-Substituted phthalazin-1-yl)alkyl]-1H-isoindole-1,3(2H)-diones Alkyl-linked isoindole dione Variable 350–450 Antimicrobial activity

Key Observations :

  • However, bulkier groups like benzyl () may reduce solubility .
  • Molecular Weight : Higher molecular weights (e.g., 244.32 g/mol for the thienyl derivative) correlate with increased hydrophobicity, which may limit bioavailability .
Pharmacological Activity
  • Antimicrobial Efficacy : Derivatives like 2-[(4-substituted phthalazin-1-yl)alkyl]-1H-isoindole-1,3(2H)-diones () exhibit zones of inhibition up to 22 mm against Candida albicans, comparable to fluconazole. The target compound’s phenyl group may enhance membrane penetration but requires empirical validation .
  • Therapeutic Gaps : Unlike hydralazine (a vasodilator) or azelastine (an antihistamine), the target compound lacks clinical data, highlighting a need for targeted bioactivity studies .
Toxicity and Environmental Fate
  • However, phenyl substituents could raise concerns about bioaccumulation, warranting further ecotoxicological studies .

Q & A

Q. Methodological Insight :

  • Design : Prioritize substituents that mimic the pharmacophoric features of known inhibitors (e.g., planar aromatic systems, hydrogen-bond acceptors).
  • Validation : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to assess binding stability .

How can researchers resolve contradictions between in silico predictions and experimental cytotoxicity data for phthalazine derivatives?

Discrepancies often arise from oversimplified docking models or unaccounted solvent effects. For instance, a derivative predicted to bind strongly via docking might show weak cytotoxicity due to poor solubility.

Q. Methodological Insight :

  • Refinement : Incorporate solvation models (e.g., PBS buffer) in MD simulations to better approximate physiological conditions.
  • Cross-Validation : Pair computational data with in vitro assays (e.g., MTT on Hep G2/MCF-7 cells) and ADMET profiling (e.g., LogP, plasma stability) .

What synthetic strategies are optimal for introducing heterocyclic spacers into 1,2-dihydro-2-phenylphthalazine?

The Miyaura-Suzuki coupling and nucleophilic aromatic substitution are effective for attaching pyrazole or pyrimidinone groups. For example, heating with phosphorus oxychloride/pentachloride facilitates chlorination at position-1, enabling subsequent substitutions .

Q. Methodological Insight :

  • Reaction Optimization : Use POCl3/PCl5 mixtures under reflux (2–4 hrs) for high-yield chlorination (>85%) .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization (ethanol) .

How does the crystal structure of phthalazine derivatives influence their biological activity?

Non-planar dihedral angles (e.g., 86.76° between phthalazine and benzene rings in 13-(2-methoxyphenyl) derivatives) disrupt π-π stacking but enhance hydrogen bonding. This structural distortion can improve solubility without compromising target binding .

Q. Methodological Insight :

  • Characterization : Use single-crystal X-ray diffraction to confirm dihedral angles and intermolecular interactions (e.g., C–H···O bonds) .
  • SAR Analysis : Correlate structural deviations with IC50 values to identify activity cliffs .

What in vitro assays are most reliable for evaluating the anticancer potential of phthalazine derivatives?

The MTT assay on Hep G2 (liver) and MCF-7 (breast) cell lines is widely used. For example, derivatives 2g and 4a showed IC50 values of 0.09–0.15 μM, indicating potent cytotoxicity .

Q. Methodological Insight :

  • Dose Range : Test concentrations from 0.01–100 μM to capture dose-response curves.
  • Controls : Include sorafenib or vatalanib as positive controls .

How can researchers address the instability of 1,2-dihydro-2-phenylphthalazine under high-temperature/pressure conditions?

Under deep Earth-like conditions (e.g., 5 GPa, 300°C), phthalazine undergoes oligomerization (m/z up to 780). Stabilization requires inert atmospheres (N2) and antioxidants (e.g., BHT) during synthesis .

Q. Methodological Insight :

  • Handling : Store compounds at –20°C in amber vials under argon.
  • Stability Testing : Use TGA/DSC to monitor decomposition thresholds .

What computational tools are critical for predicting the ADMET profile of phthalazine derivatives?

SwissADME and pkCSM predict bioavailability (e.g., LogS > –4.0) and toxicity (e.g., hERG inhibition). Derivatives with ClogP < 3.5 and TPSA > 80 Ų generally exhibit favorable profiles .

Q. Methodological Insight :

  • Parameterization : Optimize for moderate hydrophobicity (ClogP 2–3) to balance membrane permeability and solubility .

How do tautomeric forms of phthalazine derivatives affect their biological activity?

Thiazole-attached derivatives (e.g., XI) exist in three tautomers (a, b, c), identified via IR peaks at 1680–1647 cm<sup>−1</sup> (C=O) and 3184 cm<sup>−1</sup> (NH). Tautomer c dominates in polar solvents, enhancing interactions with hydrophilic enzyme pockets .

Q. Methodological Insight :

  • Characterization : Use NMR (DMSO-<i>d</i>6) and IR to identify dominant tautomers .

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